5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a heterocyclic scaffold that inherently restricts CNS penetration while retaining oral bioavailability face a limited selection of validated building blocks. 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid addresses this gap with a TPSA of 91.6 Ų (well above the CNS threshold of 60-70 Ų) and LogP of 1.6. Key advantages: • Enables matched-pair analysis against phenyl (CAS 99924-18-2) and furan (CAS 143659-16-9) analogs • Thiophene sulfur enables metal coordination for fluorescence sensor development (sub-nM detection limits) • Free carboxylic acid permits four orthogonal diversification pathways without deprotection Supplied at ≥95% purity for immediate SAR studies and parallel library synthesis.

Molecular Formula C8H5NO3S
Molecular Weight 195.2 g/mol
CAS No. 143659-15-8
Cat. No. B129527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
CAS143659-15-8
Molecular FormulaC8H5NO3S
Molecular Weight195.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(N=CO2)C(=O)O
InChIInChI=1S/C8H5NO3S/c10-8(11)6-7(12-4-9-6)5-2-1-3-13-5/h1-4H,(H,10,11)
InChIKeyHGWVMBOMOHQWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid: Heterocyclic Building Block


5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid (CAS 143659-15-8) is a heterocyclic small molecule (MW 195.20 g/mol, formula C8H5NO3S) that fuses a thiophene ring at the 5-position of a 1,3-oxazole-4-carboxylic acid core [1]. It is classified as a versatile small molecule scaffold and building block, commercially available at 95–98% purity from multiple suppliers including Enamine, Fluorochem, and Santa Cruz Biotechnology . The compound possesses one hydrogen bond donor (carboxylic acid), five hydrogen bond acceptors, a computed XLogP3 of 1.6, and a topological polar surface area (TPSA) of 91.6 Ų [1]. Unlike many oxazole-4-carboxylic acid derivatives that have been directly characterized in biological assays, this specific compound's primary documented role is as a synthetic intermediate and scaffold for further functionalization, with its biological potential inferred from the well-established pharmacological breadth of thiophene-oxazole containing chemotypes [2][3].

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid: Why Analogs Fall Short


Substituting the thiophene ring with furan or phenyl, or relocating the heterocyclic connectivity, fundamentally alters the compound's physicochemical and electronic profile in ways that cascade into binding affinity, metabolic stability, and synthetic tractability. The sulfur atom in thiophene imparts higher polarizability (molar refractivity) and distinct hydrogen-bonding character compared to the oxygen in furan [1], while the 1,3-oxazole regioisomer differs from the 1,2-oxazole (isoxazole) in ring electronics, aromatic stabilization energy, and susceptibility to ring-opening metabolism [2]. Even the positional isomer—moving the thiophene from the 5-position to the 2-position of the oxazole—preserves the same TPSA (91.6 Ų) but alters the orientation of the carboxylic acid handle relative to the thiophene, which affects molecular recognition and the geometry of derivatized products [3]. These are not interchangeable scaffolds; each substitution or rearrangement produces a distinct chemical entity with divergent ADMET and reactivity profiles that must be independently validated.

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid: Comparative Evidence vs. Analogs


Lipophilicity Profile vs. Furan and Phenyl Congeners

The target compound's computed XLogP3 of 1.6 positions it in a distinct lipophilicity range between the more hydrophilic furan analog (XLogP ≈ 1.0) and the more lipophilic phenyl analog (XLogP3 = 1.9) [1]. This 0.6 log unit span across the three 5-position variants is consequential for passive membrane permeability and non-specific protein binding. In lead optimization, a ΔLogP of 0.3–0.6 units frequently translates into measurable differences in oral absorption and metabolic clearance [2]. The thiophene analog offers an intermediate LogP that neither sacrifices membrane permeability (risk with furan) nor excessively increases lipophilicity-driven off-target binding and metabolic liability (risk with phenyl).

Lipophilicity Drug-likeness Physicochemical profiling

TPSA Advantage Over Phenyl Isostere

The target compound exhibits a TPSA of 91.6 Ų, which is significantly higher than the phenyl analog (63.3 Ų) and moderately higher than the furan analog (76.5 Ų) [1][2]. In the context of CNS drug design, TPSA values below 60–70 Ų are generally preferred for blood-brain barrier penetration, while values above 90 Ų typically restrict CNS exposure [3]. For peripherally targeted therapeutics, the higher TPSA of the thiophene analog may reduce the risk of CNS-mediated side effects—a differentiation that is directly quantifiable and relevant for programs targeting peripheral indications. The sulfur atom contributes additional polar surface area without introducing a strong hydrogen bond donor, preserving the compound's oral drug-like profile.

Polar surface area Membrane permeability Bioisosterism

Fluorescence and Chemosensor Potential

Thiophene-oxazole dyads synthesized from 5-(thiophen-2-yl)oxazole precursors exhibit fluorescence with high quantum yields, as demonstrated by Pankova (2022) in a general synthetic approach to 2-thiophenyl-substituted oxazoles [1]. Furthermore, a Schiff base derivative of 5-(thiophen-2-yl)oxazole-4-carbohydrazide (TOQ) was developed by Liu et al. (2023) as an 'off-on-off' fluorescence sensor, achieving detection limits of 1.75 × 10⁻¹⁰ M for In³⁺ and 8.45 × 10⁻⁹ M for Fe³⁺ in aqueous samples [2]. The sensor demonstrated a 1:2 binding stoichiometry with both metal ions and was successfully deployed in a portable paper-based detection format for environmental water monitoring [2]. In contrast, analogous furan-oxazole dyads typically exhibit lower quantum yields due to the reduced polarizability of oxygen relative to sulfur, while phenyl-oxazole systems lack the heteroatom coordination site necessary for metal ion sensing.

Fluorescence Chemosensor Thiophene-oxazole dyad Quantum yield

Metabolic Stability: 1,3-Oxazole vs. Isoxazole

The 1,3-oxazole ring system in the target compound is structurally and electronically distinct from the 1,2-oxazole (isoxazole) regioisomer (CAS 954230-95-6). In 1,3-oxazoles, the oxygen and nitrogen are separated by one carbon (O–C–N connectivity), whereas in 1,2-oxazoles they are adjacent (O–N connectivity), resulting in a weaker N–O bond that is susceptible to reductive ring-opening by metabolic enzymes [1]. This liability is well-documented: isoxazole-containing drugs frequently undergo N–O bond cleavage as a primary metabolic pathway, whereas 1,3-oxazoles demonstrate greater metabolic stability [2]. Additionally, the 1,3-oxazole scaffold is more prevalent among FDA-approved drugs and natural products (e.g., oxazole-containing peptide antibiotics such as microcin B17) [3], suggesting evolutionary or pharmacological preference for this regioisomer. While no direct microsomal stability comparison between these two specific compounds has been published, the class-level metabolic liability differential is mechanistically grounded and reproducible.

Regioisomerism Metabolic stability Oxazole Isoxazole

Carboxylic Acid Handle for Divergent Derivatization

The free carboxylic acid at the 4-position of the oxazole ring distinguishes this compound from the decarboxylated analog 5-(thiophen-2-yl)oxazole (CAS 70380-70-0) and the ester derivatives such as ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate (CAS 127919-35-1). The carboxylic acid enables direct amide coupling (HATU/EDC chemistry), esterification, reduction to the alcohol, and Curtius rearrangement to amines—all without requiring a deprotection step [1]. This contrasts with the decarboxylated analog, which lacks a functional handle for further elaboration, and ester analogs, which require saponification before coupling (adding a synthetic step and potential for racemization or decomposition) . Enamine classifies this compound explicitly as a 'Building Block' with a purity of 95% and lists structurally similar products that can be used to generate end-compounds with improved properties .

Building block Carboxylic acid Amide coupling Diversification

Multi-Vendor Sourcing and Purity Benchmarking

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid is stocked by multiple reputable suppliers with documented purity specifications: Enamine (95%, EN300-72222) , Fluorochem (98%, F769853) , and Santa Cruz Biotechnology (sc-357007, priced at $331/g) . In contrast, the regioisomeric 5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid (CAS 954230-95-6) is available from fewer suppliers and lacks the same breadth of documented purity certification . The 5-(furan-2-yl) analog (CAS 143659-16-9) is also commercially available (Sigma-Aldrich/Enamine, 95%) , but the thiophene compound's simultaneous availability from three independent, quality-audited suppliers at ≥95% purity provides procurement resilience and enables cross-validation of experimental results across different material lots—a practical but critical consideration for academic and industrial laboratories requiring reproducible synthesis and biological testing.

Procurement Purity specification Commercial availability Reproducibility

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid: Application Scenarios


Lead Optimization with CNS Exclusion

For drug discovery programs targeting peripheral receptors or enzymes where CNS-mediated side effects must be minimized, 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid offers a structurally validated starting point. Its TPSA of 91.6 Ų exceeds the typical CNS-penetrant threshold of 60–70 Ų [1], while its intermediate LogP of 1.6 preserves oral absorption potential. The free carboxylic acid enables rapid parallel library synthesis via amide coupling [2], and the 1,3-oxazole core avoids the metabolic N–O bond cleavage liability associated with isoxazole regioisomers [3]. Researchers can confidently select this scaffold over the phenyl analog (TPSA 63.3 Ų) when CNS restriction is desired, and over the isoxazole regioisomer when metabolic stability is prioritized.

Fluorescence Chemosensor for Metal Ion Detection

Derivatives of 5-(thiophen-2-yl)oxazole have been validated as fluorescence sensors with sub-nanomolar detection limits for metal ions. Liu et al. (2023) demonstrated that a Schiff base derivative (TOQ) achieved In³⁺ detection at 1.75 × 10⁻¹⁰ M and Fe³⁺ detection at 8.45 × 10⁻⁹ M, with successful deployment in real water samples and portable paper-based formats [1]. The thiophene sulfur atom is essential for metal coordination; furan and phenyl analogs lack this capability [2]. Researchers developing fluorescence-based sensors for environmental monitoring, industrial quality control, or biological metal ion imaging should procure this specific thiophene-oxazole building block rather than the furan or phenyl congeners, as only the thiophene variant enables the requisite metal-binding photophysics.

Diversified Library Synthesis via Carboxylic Acid

The free carboxylic acid at the oxazole 4-position enables at least four orthogonal diversification pathways—amide coupling, esterification, reduction, and Curtius rearrangement—without deprotection steps [1]. This contrasts with the decarboxylated analog 5-(thiophen-2-yl)oxazole, which lacks a functional handle, and ester analogs such as ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate, which require saponification before coupling [2]. Enamine lists this compound as a 'Building Block' and recommends structurally similar products for generating end-compounds with improved properties [3]. For medicinal chemistry groups conducting parallel library synthesis or scaffold-hopping campaigns, this compound's combination of a robust heterocyclic core with a versatile carboxylic acid handle maximizes the chemical space accessible from a single procurement.

Bioisostere Replacement: Thiophene vs. Phenyl/Furan

Thiophene is a well-established bioisostere of phenyl in medicinal chemistry, but with distinct electronic (sulfur polarizability) and steric properties. 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid enables systematic matched-pair analysis against its phenyl analog (CAS 99924-18-2) and furan analog (CAS 143659-16-9) [1][2]. By synthesizing parallel amide libraries from all three carboxylic acid building blocks and comparing biological activity, selectivity, and ADMET profiles, researchers can empirically determine whether the thiophene-derived sulfur interactions (e.g., S–π, S–H hydrogen bonding) confer a measurable advantage over oxygen (furan) or carbon (phenyl) isosteres at the 5-position. This matched-pair approach, enabled by the commercial availability of all three analogs at ≥95% purity [3], provides data-driven justification for scaffold selection in lead optimization.

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